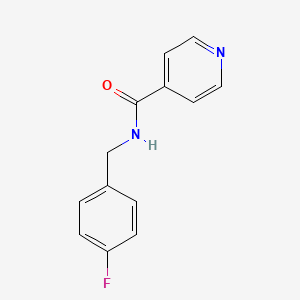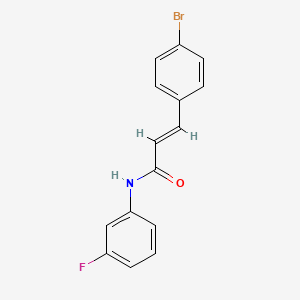![molecular formula C17H18ClNO2 B5850729 N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamide](/img/structure/B5850729.png)
N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamide, also known as O-Desmethyltramadol, is a synthetic opioid analgesic drug that is used for pain relief. It is an active metabolite of tramadol, which is a widely used pain medication. O-Desmethyltramadol has been studied extensively for its potential use in scientific research and has shown promising results in various fields.
作用機序
The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol involves its interaction with the mu-opioid receptor. This receptor is located in the central nervous system and is involved in the modulation of pain perception. N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol binds to this receptor, leading to the activation of downstream signaling pathways that result in the inhibition of pain transmission.
Biochemical and Physiological Effects:
N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol has been shown to have potent analgesic effects, which are mediated through its interaction with the mu-opioid receptor. It has also been shown to have anxiolytic and antidepressant effects, which are thought to be mediated through its interaction with other receptors in the brain.
実験室実験の利点と制限
The advantages of using N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol in lab experiments include its potent analgesic effects, its selectivity for the mu-opioid receptor, and its relatively low toxicity. However, its use is limited by its potential for abuse and dependence, as well as its potential for respiratory depression at high doses.
将来の方向性
There are several potential future directions for the use of N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol in scientific research. One area of interest is the development of novel pain medications that target the mu-opioid receptor. N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol could serve as a template for the development of new drugs with improved efficacy and safety profiles.
Another potential future direction is the use of N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol in the treatment of psychiatric disorders, such as depression and anxiety. Its anxiolytic and antidepressant effects make it a promising candidate for further study in these areas.
In conclusion, N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol is a synthetic opioid analgesic drug that has shown promising results in scientific research. Its potent analgesic effects, selectivity for the mu-opioid receptor, and relatively low toxicity make it a valuable tool for the development of new pain medications and the treatment of psychiatric disorders. However, its potential for abuse and dependence, as well as its potential for respiratory depression at high doses, limit its use in clinical settings.
合成法
The synthesis method of N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol involves the reduction of tramadol using sodium borohydride. The reaction takes place in the presence of a catalyst, such as palladium on carbon. The product is then purified using various techniques, such as column chromatography, to obtain pure N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol.
科学的研究の応用
N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol has been extensively studied for its potential use in scientific research, particularly in the field of pain management. It has been shown to have potent analgesic effects, which are mediated through its interaction with the mu-opioid receptor. This receptor is involved in the modulation of pain perception, and N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol has been shown to be a highly selective and potent agonist of this receptor.
特性
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12(2)11-17(20)19-14-5-9-16(10-6-14)21-15-7-3-13(18)4-8-15/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWSSHZCWAZTRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol](/img/structure/B5850648.png)

![ethyl 3-{[(2,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5850669.png)
![N-(3-acetylphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5850673.png)
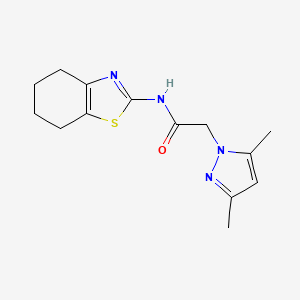
![5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5850693.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5850707.png)
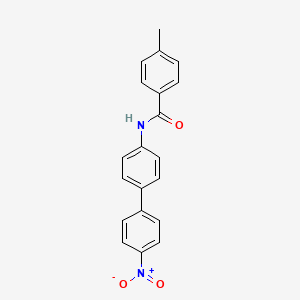
![2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide](/img/structure/B5850720.png)
![dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate](/img/structure/B5850721.png)
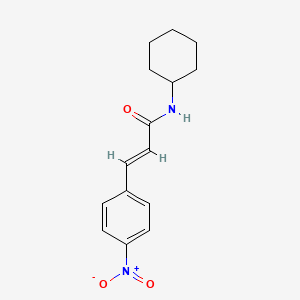
![N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5850746.png)
